6-(2,4-Dichlorophenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dichlorophenyl)picolinic acid is an organic compound with the molecular formula C12H7Cl2NO2. It is a derivative of picolinic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 6-(2,4-Dichlorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging . The compound also exhibits broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .
Mode of Action
This compound works by binding to Zinc Finger Proteins (ZFPs), changing their structures, and disrupting zinc binding, thereby inhibiting their function . This compound also inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Biochemical Pathways
The compound affects the biochemical pathways related to viral entry into cells. By inhibiting virus-cellular membrane fusion and interfering with cellular endocytosis, it prevents the virus from entering the cell and replicating .
Pharmacokinetics
The compound’s effectiveness against various viruses suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for antiviral activity .
Result of Action
The result of the action of this compound is the inhibition of viral replication within the host organism. By preventing the entry of the virus into the host cells, the compound effectively stops the virus from replicating and spreading .
Biochemical Analysis
Biochemical Properties
6-(2,4-Dichlorophenyl)picolinic acid, like its parent compound picolinic acid, is thought to play a role in zinc transport . It is suggested to interact with zinc finger proteins (ZFPs), changing their structures and disrupting zinc binding, thereby inhibiting function . ZFPs are involved in various biochemical processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Cellular Effects
Picolinic acid, from which it is derived, has been shown to have broad-spectrum antiviral effects against enveloped viruses, including SARS-CoV-2 and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-defined. It is suggested that it works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . This could potentially interfere with the processes that these proteins are involved in, such as viral replication and packaging .
Dosage Effects in Animal Models
Picolinic acid has shown promising antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models .
Metabolic Pathways
This compound is a derivative of picolinic acid, which is a catabolite of the amino acid tryptophan through the kynurenine pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dichlorophenyl)picolinic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with picolinic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through crystallization or chromatography to achieve the desired quality and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(2,4-Dichlorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(2,4-Dichlorophenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Picolinic Acid: The parent compound, which lacks the dichlorophenyl substitution.
2,4-Dichlorophenylacetic Acid: Similar structure but with an acetic acid moiety instead of picolinic acid.
2,4-Dichlorobenzoic Acid: Another related compound with a benzoic acid structure.
Uniqueness: 6-(2,4-Dichlorophenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXQBASWXZPQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.